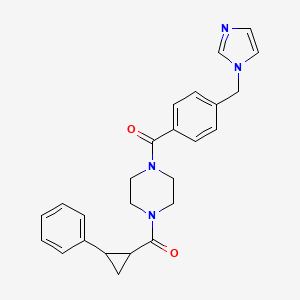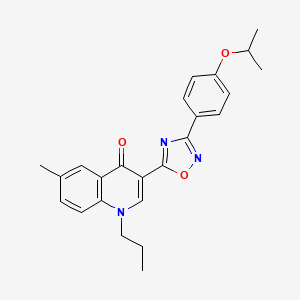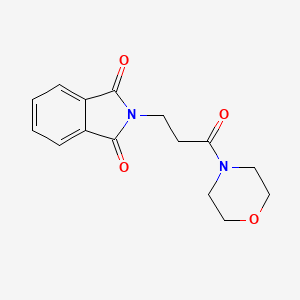
(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activity
Imidazole derivatives have been investigated for their antibacterial and antimicrobial properties. This compound may exhibit activity against various bacterial strains, making it a potential candidate for novel antibiotics. Researchers have synthesized similar imidazole-containing compounds and observed promising results against both Gram-positive and Gram-negative bacteria . Further studies are needed to explore its specific antibacterial mechanisms.
Antifungal Properties
Imidazole derivatives are known for their antifungal activity. This compound could be explored as an antifungal agent against pathogenic fungi. Researchers have reported the antifungal potential of related imidazole-based compounds, suggesting that this compound may exhibit similar effects .
Antiviral Applications
Given the broad spectrum of imidazole derivatives, investigating their antiviral properties is crucial. This compound might inhibit viral replication or entry, making it relevant for antiviral drug development. Similar imidazole-containing molecules have shown promise against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
Anti-Inflammatory Effects
Imidazole derivatives often possess anti-inflammatory properties. This compound could be explored as a potential anti-inflammatory agent, possibly modulating inflammatory pathways. Researchers have observed anti-inflammatory effects in related compounds, which warrants further investigation .
Anticancer Potential
Although not directly studied for this compound, imidazole derivatives have been investigated for their anticancer properties. Their ability to interfere with cell proliferation, apoptosis, and angiogenesis makes them interesting candidates for cancer therapy. Researchers have synthesized imidazole-containing compounds with antitumor activity, suggesting that this compound may exhibit similar effects .
Other Applications
Beyond the mentioned fields, imidazole derivatives have been explored for various other applications, including antidiabetic, antioxidant, and antipyretic effects. While specific data on this compound are limited, its structural features make it worth investigating in these contexts .
- Synthesis and therapeutic potential of imidazole containing compounds
- Synthesis and biological studies of a novel series of 4-(4-(1H-imidazol-1-yl)phenyl)piperazine-1-carboxamides
- Synthesis and structural characterization of two coordination polymers
- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the particular biological activity being exhibited.
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets can lead to changes in cellular processes, resulting in the observed biological activities.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole-containing compounds, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its absorption and distribution . The metabolism and excretion of this compound would depend on its specific chemical structure and the biological system in which it is present.
Result of Action
Given the broad range of biological activities exhibited by imidazole-containing compounds, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[4-(imidazol-1-ylmethyl)benzoyl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c30-24(21-8-6-19(7-9-21)17-27-11-10-26-18-27)28-12-14-29(15-13-28)25(31)23-16-22(23)20-4-2-1-3-5-20/h1-11,18,22-23H,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWCRDXRAFTMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2919257.png)

![N'-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2919259.png)




![N-[[1-(Hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2919267.png)
![N-(3,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2919269.png)

![(2-(2-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2919274.png)
![N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2919276.png)
